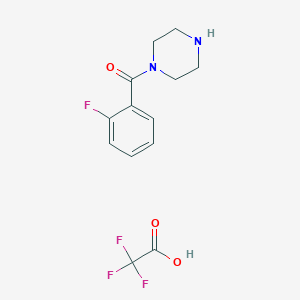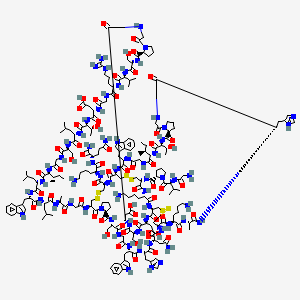![molecular formula C157H252N44O43S B1516751 [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) CAS No. 93965-89-0](/img/structure/B1516751.png)
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is an analogue of the growth hormone releasing factor (GRF) and acts as a vasoactive intestinal peptide (VIP) antagonist . It selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . It also induces a dose-dependent cell proliferation increase in C6 cells .
Molecular Structure Analysis
The empirical formula of “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is C157H252N44O43S1 and its molecular weight is 3476.01 . The amino acid sequence is Ac-Tyr-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 .Scientific Research Applications
Antagonistic Properties
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) has been identified as an efficient competitive antagonist of Growth Hormone-Releasing Factor (GRF) in rat anterior pituitary. This discovery allows for a better understanding and manipulation of GRF and vasoactive intestinal peptide (VIP) receptors, which represent distinct entities in the rat anterior pituitary (Robberecht et al., 1985). Additionally, it serves as a VIP antagonist and significantly inhibits the VIP effects on cultured normal human keratinocytes, suggesting its potential in exploring different receptor-mediated effects (Marastoni et al., 1995).
Receptor Interaction and Adenylate Cyclase Activation
Studies reveal that [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can selectively inhibit both VIP- and GRF-stimulated adenylate cyclase activities. Alterations in positions 6 and 7 of the GRF analogs markedly reduced the affinity for the resulting GRF analog (Waelbroeck et al., 1985). Such information is vital in understanding how modifications in the GRF structure can influence its interaction with cellular receptors and subsequent cellular responses.
Inhibition of Cyclic AMP Production
In rat and mouse peritoneal macrophages, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) inhibits cyclic AMP production stimulated by VIP, without affecting the stimulation by the beta-adrenoceptor agonist isoproterenol. This specificity suggests its potential use in studies aimed at dissecting specific receptor-mediated pathways (Pozo et al., 1997).
Modulation of Growth Hormone Release
The compound has been used in studies to understand the modulation of growth hormone release. For example, it has been employed to investigate the role of GRF in the pulsatile release of growth hormone in rats, demonstrating its efficacy in blocking spontaneous GH secretion (Lumpkin et al., 1989).
Mechanism of Action
- The role of VIP receptors is to regulate diverse physiological processes, such as hormone secretion, vasodilation, and neurotransmission .
- By interfering with the VIP signaling pathway, this compound modulates cyclic AMP (cAMP) levels, which play a crucial role in cellular responses .
- “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” disrupts this process, preventing cAMP elevation and downstream effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) plays a crucial role in biochemical reactions by acting as an antagonist to vasoactive intestinal peptide (VIP) receptors. This compound selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . The interaction with VIP receptors is significant as it modulates the activity of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP), a critical second messenger in cellular signaling pathways. By inhibiting this pathway, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can regulate various physiological processes influenced by cAMP levels.
Cellular Effects
The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on cellular processes are profound. This compound has been shown to induce a dose-dependent increase in cell proliferation in C6 rat glioblastoma cells . It influences cell function by modulating cell signaling pathways, particularly those involving cAMP. The inhibition of adenylate cyclase activity leads to reduced cAMP levels, which in turn affects gene expression and cellular metabolism. This modulation can result in altered cell growth, differentiation, and survival, highlighting the compound’s potential therapeutic applications in oncology and other fields.
Molecular Mechanism
At the molecular level, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its effects through specific binding interactions with VIP receptors. By binding to these receptors, the compound inhibits the activation of adenylate cyclase, thereby reducing the production of cAMP . This inhibition can lead to downstream effects on various signaling pathways, including those involved in gene expression and metabolic regulation. The precise binding interactions and the resulting conformational changes in the receptor are critical for the compound’s antagonistic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over several days, with a dose-dependent increase in cell proliferation observed over a three-day period
Dosage Effects in Animal Models
The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) vary with different dosages in animal models. At lower doses, the compound can effectively inhibit VIP-stimulated adenylate cyclase activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of this compound while minimizing potential risks.
Metabolic Pathways
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is involved in metabolic pathways that regulate the production and degradation of cAMP. By inhibiting adenylate cyclase, the compound reduces cAMP levels, which can affect various metabolic processes The interaction with enzymes and cofactors involved in cAMP metabolism is a key aspect of the compound’s biochemical activity
Transport and Distribution
The transport and distribution of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to VIP receptors and inhibit adenylate cyclase activity suggests that it may be selectively transported to specific cellular compartments where these receptors are localized . Understanding the transport mechanisms and distribution patterns is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is critical for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell The precise localization can influence the compound’s ability to interact with VIP receptors and inhibit adenylate cyclase activity
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZHIQNEPVWIV-BAGZDYLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C157H252N44O43S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


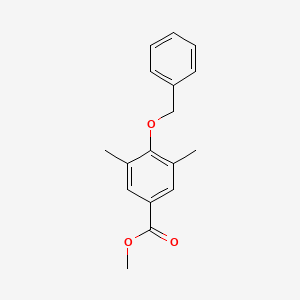
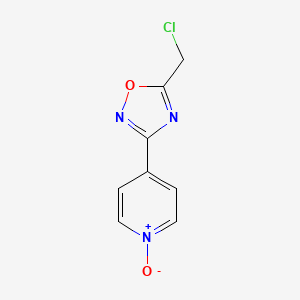
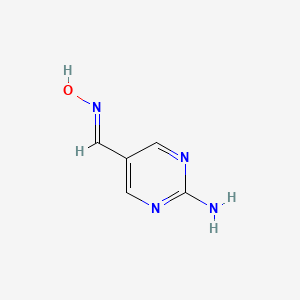

![trans-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516700.png)
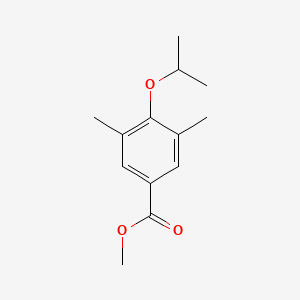

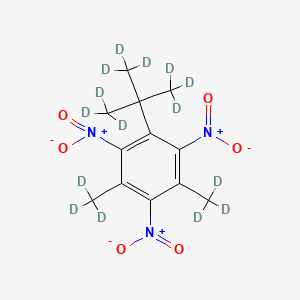
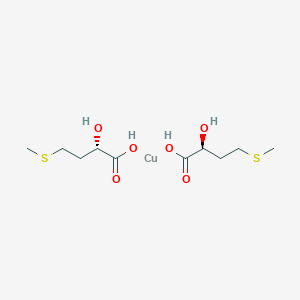
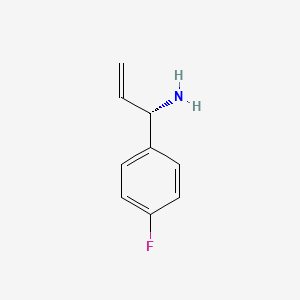
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
